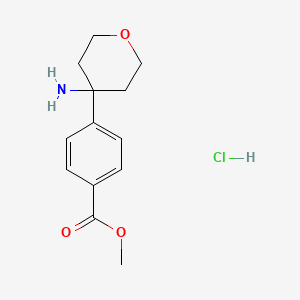
Methyl4-(4-aminooxan-4-yl)benzoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl4-(4-aminooxan-4-yl)benzoatehydrochloride is a chemical compound with a complex structure, often used in various scientific research fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(4-aminooxan-4-yl)benzoatehydrochloride typically involves multiple steps, including the formation of the oxane ring and the introduction of the amino group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring the compound is produced in a cost-effective manner.
Análisis De Reacciones Químicas
Types of Reactions
Methyl4-(4-aminooxan-4-yl)benzoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl4-(4-aminooxan-4-yl)benzoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl4-(4-aminooxan-4-yl)benzoatehydrochloride involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within cells, leading to the desired effects. The exact mechanism may vary depending on the application and the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl4-(4-hydroxyoxan-4-yl)benzoatehydrochloride
- Methyl4-(4-methyloxan-4-yl)benzoatehydrochloride
- Methyl4-(4-ethyloxan-4-yl)benzoatehydrochloride
Uniqueness
Methyl4-(4-aminooxan-4-yl)benzoatehydrochloride is unique due to its specific functional groups and structural features. These characteristics make it particularly useful in certain applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C13H18ClNO3 |
|---|---|
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
methyl 4-(4-aminooxan-4-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-12(15)10-2-4-11(5-3-10)13(14)6-8-17-9-7-13;/h2-5H,6-9,14H2,1H3;1H |
Clave InChI |
VWQCQGTXGWGMSN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2(CCOCC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















